molecular formula C7H9ClN4 B2564761 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride CAS No. 2411635-91-9

7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B2564761
CAS RN: 2411635-91-9
M. Wt: 184.63
InChI Key: TULHSNMBZLGOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .


Molecular Structure Analysis

The molecular weight of 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride is 184.63 . The IUPAC name is 7-hydrazineylimidazo[1,2-a]pyridine hydrochloride .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride is stable under normal conditions . It is hygroscopic and incompatible with exposure to moist air or water .

Scientific Research Applications

Synthesis and Molecular Docking

One notable application involves the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride. These compounds were subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Moreover, the newly synthesized products exhibited antimicrobial and antioxidant activity, indicating their potential for further pharmaceutical applications (Flefel et al., 2018).

Antimicrobial and Antifungal Activity

Research has also focused on the synthesis of novel benzothiazole pyrimidine derivatives with structures related to 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride. These compounds were screened for their in vitro antibacterial and antifungal activities, showing excellent efficacy compared to standard drugs. This suggests their utility in developing new antimicrobial agents (Maddila et al., 2016).

Anticancer Properties

Another significant area of application is in cancer chemotherapy. A study on selenylated imidazo[1,2-a]pyridines, related to the core structure of interest, demonstrated promising activity against breast cancer cells. The compounds not only inhibited cell proliferation but also caused DNA cleavage and induced cell death by apoptosis, showcasing their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Safety and Hazards

This compound causes severe skin burns and eye damage . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact, immediately call a POISON CENTER or doctor/physician .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride and its analogues could have potential future applications in the field of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-10-6-1-3-11-4-2-9-7(11)5-6;/h1-5,10H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULHSNMBZLGOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.